Welcome to the BenchChem Online Store!
molecular formula C11H12O2 B1268395 3-Styrylpropionic acid

3-Styrylpropionic acid

Cat. No. B1268395
M. Wt: 176.21 g/mol
InChI Key: ISCHCBAXHSLKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05414108

Procedure details

7.2 g (0.05 mol) of Meldrum's acid and 6.6 g (6.3 ml, 0.05 mol) of cinnamaldehyde were weighed in to 50 ml of the mixture of formic acid and triethylamine prepared as described in Example 1. The reaction mixture was heated to 95° C. during 1 hour and maintained at the same temperature for 2 hours. The product was separated according to Example 1.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.C(=O)[CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(O)=O>C(N(CC)CC)C>[C:14]1([CH:13]=[CH:12][CH2:4][CH2:6][C:7]([OH:9])=[O:8])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Step Three
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was separated

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.